6β-ヒドロキシプレドニゾロン

概要

説明

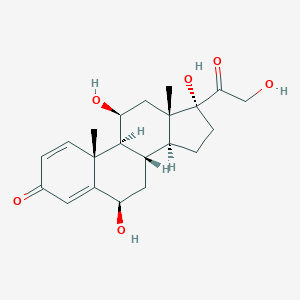

6β-ヒドロキシプレドニゾロンは、合成副腎皮質ホルモン薬であるプレドニゾロンから誘導されたグルココルチコイドです。これは、6β位にヒドロキシル基が存在することを特徴としています。 この化合物は、抗炎症および免疫抑制特性で知られており、炎症性および自己免疫疾患を含むさまざまな医学的状態の治療に役立ちます .

科学的研究の応用

Introduction to 6β-Hydroxyprednisolone

6β-Hydroxyprednisolone (6β-HP) is a significant metabolite of the synthetic glucocorticoid prednisolone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in scientific research due to its potential applications in various fields, including pharmacology, oncology, and endocrinology.

Pharmacokinetics and Metabolism

Research has demonstrated that urinary excretion levels of 6β-hydroxyprednisolone can be indicative of prednisolone metabolism in patients. Studies have shown that patients with enhanced catabolism of prednisolone exhibit increased levels of 6β-HP in urine, suggesting its potential as a biomarker for assessing steroid metabolism efficiency .

Cancer Research

While not primarily used as a cancer treatment, 6β-HP has been investigated for its role in modulating tumor growth and inflammation within the tumor microenvironment. Its anti-inflammatory properties may contribute to reducing tumor-associated inflammation, thus potentially improving therapeutic outcomes when combined with other treatments.

Autoimmune Diseases

The compound has been explored for its efficacy in treating autoimmune conditions by modulating immune responses. Its ability to suppress inflammatory pathways makes it a candidate for research in diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Endocrine Studies

In endocrine research, 6β-hydroxyprednisolone is utilized to study cortisol metabolism and the activity of cytochrome P450 enzymes, particularly CYP3A4. The urinary ratio of 6β-hydroxycortisol to cortisol has been proposed as a non-invasive marker for assessing hepatic CYP3A activity . This application is crucial for understanding drug interactions and individual variability in drug metabolism.

Case Study 1: Enhanced Catabolism Detection

A study involving male and female volunteers assessed the urinary excretion of 6β-hydroxyprednisolone during prednisolone administration. Results indicated that females exhibited higher excretion rates compared to males, particularly during enzyme induction with phenytoin. This finding underscores the importance of gender differences in drug metabolism .

Case Study 2: Cancer Treatment Synergy

In preclinical models, researchers evaluated the effects of combining 6β-HP with traditional chemotherapy agents. The results suggested that 6β-HP could enhance the efficacy of certain chemotherapeutic drugs by mitigating inflammation within the tumor microenvironment, leading to improved patient outcomes.

Table 1: Comparison of Metabolic Pathways

| Compound | Metabolic Pathway | Clinical Relevance |

|---|---|---|

| Prednisolone | Hydroxylation | Standard treatment for inflammation |

| 6β-Hydroxyprednisolone | Increased urinary excretion | Biomarker for prednisolone metabolism |

| Cortisol | CYP3A-mediated metabolism | Indicator of adrenal function |

Table 2: Applications of 6β-Hydroxyprednisolone

作用機序

6β-ヒドロキシプレドニゾロンは、遺伝子発現の変化を仲介するグルココルチコイド受容体に結合することによってその効果を発揮します。これは、毛細血管の血管拡張と透過性の低下、ならびに炎症部位への白血球遊走の減少につながります。 この化合物の抗炎症および免疫抑制効果は、主にさまざまな炎症性サイトカインと酵素の発現を調節する能力によるものです .

類似化合物:

プレドニゾロン: 6β-ヒドロキシプレドニゾロンが誘導される親化合物。

メチルプレドニゾロン: 6α位にメチル基を持つ類似のグルココルチコイド。

デキサメタゾン: 9α位にフッ素原子を持つ強力なグルココルチコイド。

独自性: 6β-ヒドロキシプレドニゾロンは、6β位にヒドロキシル基が存在することによりユニークであり、これはその薬物動態および薬力学特性に影響を与える可能性があります。 この構造修飾は、他のグルココルチコイドと比較して、効力、作用時間、および副作用プロファイルの差をもたらす可能性があります .

生化学分析

Biochemical Properties

6beta-Hydroxyprednisolone interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, a class of corticosteroids that binds to the glucocorticoid receptor . This binding leads to changes in gene expression, which can modulate inflammation and immune response .

Cellular Effects

6beta-Hydroxyprednisolone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a glucocorticoid, it can suppress the multiple inflammatory genes that are activated in certain conditions, mainly by reversing histone acetylation of activated inflammatory genes .

Molecular Mechanism

The molecular mechanism of 6beta-Hydroxyprednisolone involves its binding to the glucocorticoid receptor, which mediates changes in gene expression . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression, thereby exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of 6beta-Hydroxyprednisolone can vary with different dosages in animal models

Metabolic Pathways

6beta-Hydroxyprednisolone is involved in various metabolic pathways. It is a metabolite of prednisolone . The metabolic reactions of prednisolone include oxidation of the hydroxyl group in C11, reduction of ketone in C20, hydroxylation in C6, or a combination of some of them .

Transport and Distribution

The transport and distribution of 6beta-Hydroxyprednisolone within cells and tissues involve various transporters and binding proteins

準備方法

合成経路と反応条件: 6β-ヒドロキシプレドニゾロンの調製は、通常、プレドニゾロンのヒドロキシル化を伴います。 1つの方法は、ストレプトマイセス・ローゼオクロモゲネスを用いたプレドニゾロンの微生物変換を含み、これはプレドニゾロンを効率的にヒドロキシル化して6β-ヒドロキシプレドニゾロンを生成します . 別の方法は、ヒドロキシル化反応を達成するために有機溶媒と触媒を使用することを含みます .

工業生産方法: 6β-ヒドロキシプレドニゾロンの工業生産では、化学的および微生物的手法を組み合わせたバイオテクノロジープロセスがしばしば採用されます。 アルスロバクター・シンプレックスおよびストレプトマイセス・ローゼオクロモゲネスなどの微生物株の使用は、6β-ヒドロキシプレドニゾロンの高収量を生成することが有効であることが示されています .

化学反応の分析

反応の種類: 6β-ヒドロキシプレドニゾロンは、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を変更することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、6β-ヒドロキシプレドニゾロンのさまざまなヒドロキシル化および酸化誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

6β-ヒドロキシプレドニゾロンは、科学研究において幅広い用途を持っています。

化学: グルココルチコイドの代謝と合成の研究における基準化合物として使用されます。

生物学: この化合物は、グルココルチコイド作用の生物学的経路とメカニズムを調査するために使用されます。

医学: 新しい抗炎症および免疫抑制薬の開発に使用されます。

類似化合物との比較

Prednisolone: The parent compound from which 6β-Hydroxy Prednisolone is derived.

Methylprednisolone: A similar glucocorticoid with a methyl group at the 6α position.

Dexamethasone: A potent glucocorticoid with a fluorine atom at the 9α position.

Uniqueness: 6β-Hydroxy Prednisolone is unique due to the presence of the hydroxy group at the 6β position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other glucocorticoids .

生物活性

6β-Hydroxyprednisolone is a significant metabolite of prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of 6β-hydroxyprednisolone, focusing on its metabolic pathways, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

6β-Hydroxyprednisolone is characterized by the addition of a hydroxyl group at the 6β position of the prednisolone molecule, which alters its biological activity and pharmacokinetic profile. The molecular formula is with a molecular weight of approximately 364.45 g/mol .

Metabolism and Pharmacokinetics

The metabolism of prednisolone involves several pathways, with 6β-hydroxyprednisolone being one of the primary metabolites. This conversion is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4 .

Key Findings on Metabolism:

- Enhanced Catabolism : Studies indicate that urinary excretion of 6β-hydroxyprednisolone can serve as a biomarker for enhanced catabolism of prednisolone. Patients exhibiting increased levels may experience reduced therapeutic efficacy due to accelerated clearance rates .

- Sex Differences : Research shows that females tend to have a higher capacity for hydroxylating steroids at the sixth position compared to males. For instance, during phenytoin administration, the fraction of prednisolone excreted as 6β-hydroxyprednisolone increased significantly more in females than in males .

| Gender | Baseline Excretion (%) | Excretion During Phenytoin Treatment (%) |

|---|---|---|

| Female | 6.4 - 10.4 | 15.6 - 20.4 |

| Male | 2.4 - 7.2 | 12.2 - 18.3 |

Biological Activity

The biological activity of 6β-hydroxyprednisolone is closely linked to its role as a metabolite of prednisolone. Its effects are primarily anti-inflammatory, contributing to the overall therapeutic profile of glucocorticoids.

Anti-Inflammatory Effects

- Mechanism : Like prednisolone, 6β-hydroxyprednisolone exerts its effects through glucocorticoid receptors (GR), influencing gene expression involved in inflammation and immune responses.

- Clinical Relevance : The presence of this metabolite may enhance or modulate the anti-inflammatory effects of prednisolone, particularly in patients with altered metabolism due to enzyme induction or inhibition.

Case Studies and Clinical Implications

Several clinical studies have explored the implications of measuring 6β-hydroxyprednisolone levels in urine as an indicator of prednisolone metabolism:

- Study on Enhanced Catabolism : A cohort study evaluated patients undergoing treatment with prednisolone and found that those with higher urinary levels of 6β-hydroxyprednisolone had diminished clinical responses, suggesting that monitoring this metabolite could guide dosage adjustments .

- Pharmacogenomic Considerations : Genetic variations affecting CYP3A4 activity may lead to significant interindividual differences in the metabolism of prednisolone and its metabolites, including 6β-hydroxyprednisolone. Understanding these variations can help optimize therapeutic strategies for patients requiring glucocorticoid therapy.

特性

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGWPGVRXUUNAG-UJXAPRPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-29-6 | |

| Record name | 6-Hydroxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。